[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate
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Overview
Description
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is a phosphatidic acid molecule. It consists of one chain of stearic acid (18:0) and one chain of docosahexaenoic acid (22:6(4Z,7Z,10Z,13Z,16Z,19Z)). Phosphatidic acids are intermediates in the biosynthesis of triacylglycerols and phospholipids, playing a crucial role in cellular metabolism and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of glycerol-3-phosphate with stearic acid and docosahexaenoic acid. The reaction conditions often require the presence of a catalyst, such as dicyclohexylcarbodiimide (DCC), and are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of phosphatidic acids, including this compound, involves enzymatic methods using phospholipase D to catalyze the transphosphatidylation of phosphatidylcholine with the desired fatty acids. This method is preferred due to its specificity and efficiency .
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: The docosahexaenoic acid chain can undergo peroxidation, leading to the formation of lipid peroxides.
Hydrolysis: Catalyzed by phospholipases, resulting in the release of fatty acids and glycerol-3-phosphate.
Acylation: The addition of acyl groups to the hydroxyl groups of the glycerol backbone.
Common Reagents and Conditions
Oxidation: Typically involves reactive oxygen species (ROS) or chemical oxidants like hydrogen peroxide.
Hydrolysis: Requires phospholipase enzymes under physiological conditions.
Acylation: Utilizes acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Oxidation: Lipid peroxides and aldehydes.
Hydrolysis: Free fatty acids and glycerol-3-phosphate.
Acylation: Modified phosphatidic acids with additional acyl groups.
Scientific Research Applications
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to the presence of docosahexaenoic acid.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Mechanism of Action
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate exerts its effects through several mechanisms:
Cell Signaling: Acts as a precursor for the synthesis of diacylglycerol and lysophosphatidic acid, which are important signaling molecules.
Membrane Dynamics: Influences membrane curvature and fusion processes.
Neuroprotection: The docosahexaenoic acid component is known to support neuronal function and protect against oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylserine (PS(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Similar structure but with a serine head group instead of phosphate.
Phosphatidylcholine (PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Contains a choline head group.
Phosphatidylethanolamine (PE(180/226(4Z,7Z,10Z,13Z,16Z,19Z))): Features an ethanolamine head group.
Uniqueness
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its specific combination of stearic acid and docosahexaenoic acid, which imparts distinct biophysical properties and biological activities. Its role as a biosynthetic intermediate also sets it apart from other phospholipids .
Properties
Molecular Formula |
C43H73O8P |
---|---|
Molecular Weight |
749 g/mol |
IUPAC Name |
[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C43H73O8P/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(45)51-41(40-50-52(46,47)48)39-49-42(44)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,21-22,26,28,32,34,41H,3-4,6,8-10,12,14-16,18,20,23-25,27,29-31,33,35-40H2,1-2H3,(H2,46,47,48)/b7-5-,13-11-,19-17-,22-21-,28-26-,34-32-/t41-/m1/s1 |
InChI Key |
SFHGEOGVGJYLEK-USQBYQOHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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